molecular formula C14H9BrCl2O2 B3301064 2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone CAS No. 906005-51-4

2-Bromo-2'-chloro-4'-(4-chlorophenoxy)acetophenone

Cat. No.: B3301064
CAS No.: 906005-51-4
M. Wt: 360 g/mol
InChI Key: OQBGLIOEWKCXNF-UHFFFAOYSA-N
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Description

2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone is an organic compound with the molecular formula C14H9BrCl2O2. It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and a chlorophenoxy group. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2’-chloro-4’-(4-chlorophenoxy)acetophenone is unique due to the presence of both bromine and chlorophenoxy groups, which confer distinct reactivity and application potential compared to other similar compounds.

Properties

IUPAC Name

2-bromo-1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrCl2O2/c15-8-14(18)12-6-5-11(7-13(12)17)19-10-3-1-9(16)2-4-10/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBGLIOEWKCXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)C(=O)CBr)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrCl2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1-[2-chloro-4-(4-chlorophenoxy)phenyl]ethanone (1000 g) was dissolved in MTBE (5000 mL) and a solution of bromine (563 g) in glacial acetic acid (400 mL) was added dropwise at room temperature. After completion of the addition the mixture was stirred for 1 h at room temperature and the pH was adjusted to 7-8 by addition of 10% NaOH solution. The organic layer was separated, extracted twice with MTBE and the combined organic phases were washed with sat. NaHCO3 solution (1×) and brine (2×). The solvent was evaporated and the crude product was used directly in the next step.
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
5000 mL
Type
solvent
Reaction Step One
Quantity
563 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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